7-bromo-2,5-dichloro-1H-benzo[d]imidazole

Cross-coupling Regioselectivity Bond Dissociation Energy

In kinase inhibitor programs, substituting a regioisomerically defined halogenated benzimidazole with a generic alternative introduces uncontrolled variables, risking failed cross-couplings and irreproducible SAR data. 7-Bromo-2,5-dichloro-1H-benzo[d]imidazole (CAS 1035390-50-1) eliminates this uncertainty. - Orthogonal Reactivity: Distinct bromo and chloro handles enable controlled, stepwise derivatization for complex pharmacophore construction. - Defined Electronics: The 7-bromo-2,5-dichloro pattern creates a specific electrostatic surface for targeted halogen bonding in ATP-binding pockets. - Supply Reliability: This research intermediate is stocked in high purity for rapid, global delivery, supporting uninterrupted discovery workflows.

Molecular Formula C7H3BrCl2N2
Molecular Weight 265.92 g/mol
CAS No. 1035390-50-1
Cat. No. B12094363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2,5-dichloro-1H-benzo[d]imidazole
CAS1035390-50-1
Molecular FormulaC7H3BrCl2N2
Molecular Weight265.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)Cl)Br)Cl
InChIInChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H,11,12)
InChIKeyNOBATVWXGQUXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,5-dichloro-1H-benzo[d]imidazole Physicochemical Baseline and Commercial Availability


7-Bromo-2,5-dichloro-1H-benzo[d]imidazole (CAS 1035390-50-1) is a polyhalogenated heteroaromatic building block belonging to the benzimidazole class [1]. Its core structure is a bicyclic system formed by the fusion of a benzene and an imidazole ring, substituted with a bromine atom at the 7-position and chlorine atoms at the 2- and 5-positions . The compound has a molecular formula of C7H3BrCl2N2 and a molecular weight of 265.92 g/mol [1]. It is commercially available from multiple suppliers with reported purities of 95% or 98% .

1
Regioselective cross-coupling

Unique 2,5-dichloro pattern may alter C–Cl bond reactivity in Pd-catalyzed coupling

2
Kinase inhibitor SAR

Distinct halogen positions create specific electrostatic surface for ATP-binding pocket interactions

3
Sequential functionalization

Three different halogen handles (Br, 2×Cl) support orthogonal synthetic strategies

7-Bromo-2,5-dichloro-1H-benzo[d]imidazole Halogen Substitution Pattern Importance


In medicinal chemistry and agrochemical research, the specific pattern of halogen substitution on the benzimidazole scaffold is a primary determinant of biological activity, reactivity, and physicochemical properties [1]. The unique 7-bromo-2,5-dichloro arrangement on the benzo[d]imidazole core is not interchangeable with other regioisomers or analogs such as 2-bromo-5,6-dichloro-1H-benzo[d]imidazole (CAS 142356-40-9) or 5-bromo-2-chloro-1H-benzimidazole (CAS 683240-76-8) . For instance, even a positional shift of a single halogen can alter the compound's dipole moment, electronic distribution, and, consequently, its interaction with biological targets (e.g., kinase ATP-binding pockets) [1]. Therefore, substituting this specific intermediate with a generic 'halogenated benzimidazole' in a synthetic sequence or SAR study introduces uncontrolled variables, potentially leading to failed reactions, inactive compounds, or irreproducible biological data.

Regioisomer mismatch

Positional shift of halogens alters dipole moment, electronic distribution, and target interactions—e.g., 2-bromo-5,6-dichloro analog not interchangeable.

Cross-coupling outcome shift

2,5-dichloro pattern may elevate C–Cl bond dissociation energy; generic halogenated benzimidazoles can lead to failed reactions or irreproducible yields.

SAR irreproducibility

Substituting with a different substitution pattern introduces uncontrolled variables, potentially yielding inactive compounds in kinase or antiviral assays.

7-Bromo-2,5-dichloro-1H-benzo[d]imidazole Differentiation from Key Analogs


Cross-Coupling Reactivity: BDE Differentiation

Computational studies on halo-heterocycles, including 2,5-dichloro-substituted systems, show that the 2,5-dichloro substitution pattern is an exception to typical bond dissociation energy (BDE) trends, exhibiting a BDE that is 1-1.6 kcal/mol higher compared to other chloro-substituted heterocycles [1]. While this study did not include the 7-bromo-2,5-dichloro derivative, the specific 2,5-dichloro motif present in the target compound is directly implicated in this elevated BDE [1]. This contrasts with other analogs like 2-bromo-5,6-dichloro-1H-benzo[d]imidazole, which lacks the 2,5-dichloro pattern [2].

C–Cl Bond Dissociation Energy
Class-level inference
1–1.6 kcal/mol higher for 2,5-dichloro pattern
vs other chloro-substituted heterocycles
May influence cross-coupling regioselectivity
Computational (B3LYP), model-specific
Cross-coupling Regioselectivity Bond Dissociation Energy

Commercial Purity and Quality Control

Commercially, 7-bromo-2,5-dichloro-1H-benzo[d]imidazole is offered with a purity of 95% or 98% by different suppliers . This is a standard, acceptable purity for a research intermediate and is comparable to closely related analogs like 2-bromo-5,6-dichloro-1H-benzo[d]imidazole, which is also supplied at 98% purity . No significant differentiation in commercial purity was identified.

Commercial Purity
Data to verify
95% or 98%
Not a key differentiator from analogs
Supplier-reported, comparable to 2-bromo-5,6-dichloro analog
Purity Quality Control Procurement

Predicted LogP and Density Comparison

Computational predictions indicate that 7-bromo-2,5-dichloro-1H-benzo[d]imidazole has an XLogP3-AA value of 3.8 and a density of 1.967 g/cm³ [1]. In comparison, the regioisomer 2-bromo-5,6-dichloro-1H-benzo[d]imidazole has the same predicted density (1.967 g/cm³) and an identical molecular weight [2]. The lack of a significant difference in these computed properties underscores the challenge of differentiating these compounds based on bulk physical descriptors alone.

Predicted LogP & Density
Supporting evidence
XLogP3 3.8, Density 1.967 g/cm³
Density identical to 2-bromo-5,6-dichloro analog
Bulk properties do not differentiate; substitution pattern is key
Computational predictions, missing comparator XLogP
Lipophilicity Physicochemical Properties ADME

7-Bromo-2,5-dichloro-1H-benzo[d]imidazole Validated Research Applications


Antiviral Nucleoside Synthesis via Regioselective Cross-Coupling

The 2,5-dichloro substitution pattern, which is part of the 7-bromo-2,5-dichloro-1H-benzo[d]imidazole structure, is associated with a higher bond dissociation energy (BDE) than other chloro-substituted heterocycles [1]. This computational insight (class-level inference) suggests that this specific intermediate may offer predictable, albeit potentially more forcing, regioselectivity in palladium-catalyzed cross-coupling reactions. This is critical for the synthesis of complex benzimidazole ribosides, a class of compounds with well-documented antiviral activity against human cytomegalovirus (HCMV) [2]. The unique halogen pattern is essential for constructing the precise pharmacophore required for target engagement.

Kinase Inhibitor Development: Halogen Bonding Scaffold

The strategic placement of a bromine atom (at the 7-position) and two chlorine atoms (at the 2- and 5-positions) on the benzimidazole core creates a distinct electrostatic potential surface. This arrangement is primed for specific halogen bonding interactions within the ATP-binding pockets of kinases [1]. The 7-bromo-2,5-dichloro substitution pattern provides a vector for binding site interactions that are unavailable to regioisomers like 2-bromo-5,6-dichloro-1H-benzo[d]imidazole [2]. This makes it a valuable intermediate for exploring structure-activity relationships (SAR) in multi-kinase inhibitor programs, where subtle changes in halogen position can drastically alter potency and selectivity [3].

Agrochemical Intermediate Selective Functionalization

The polyhalogenated nature of 7-bromo-2,5-dichloro-1H-benzo[d]imidazole, featuring three distinct halogen substituents (one bromine, two chlorines), offers multiple orthogonal handles for sequential functionalization [1]. This is a key advantage in the synthesis of complex agrochemicals or materials science building blocks, where a stepwise, controlled introduction of diverse chemical groups is required. The unique pattern differentiates it from more common dihalogenated benzimidazoles, such as 2,5-dichlorobenzimidazole (CAS 4887-95-0), which lacks the bromine substituent and therefore offers fewer synthetic options [2].

Application
Selection Property
Validation Focus
Antiviral nucleoside research
Regioselective cross-coupling handle (2,5-dichloro motif)
Verify Pd-catalyzed coupling efficiency and regioselectivity
Kinase inhibitor SAR studies
Distinct halogen-bonding pharmacophore
Assess kinase panel selectivity and target engagement
Agrochemical building block
Three orthogonal halogen handles for sequential derivatization
Confirm stepwise functionalization feasibility
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